Physicochemical Profiling & Synthetic Utility of (4,4-Difluoropyrrolidin-3-yl)methanol
Physicochemical Profiling & Synthetic Utility of (4,4-Difluoropyrrolidin-3-yl)methanol
Executive Summary: The Fluorine Advantage
(4,4-Difluoropyrrolidin-3-yl)methanol (CAS: 1067305-65-8) represents a high-value scaffold in modern drug design, leveraging the "fluorine effect" to modulate physicochemical properties without significantly altering steric bulk. As a bioisostere of proline and hydroxyproline derivatives, this building block offers a strategic solution to two common challenges in lead optimization: basicity modulation and metabolic stability .
The incorporation of a gem-difluoro moiety at the C4 position induces significant electronic and conformational changes. Unlike the parent pyrrolidine, which is highly basic (pKa ~11.3), the 4,4-difluoro analog exhibits a suppressed pKa (typically 7.0–7.5), enhancing fraction unbound (
Molecular Architecture & Conformational Dynamics
The introduction of two fluorine atoms at the C4 position is not merely a steric substitution; it fundamentally alters the ring's conformational landscape through stereoelectronic effects.
The Fluorine Gauche Effect
In (4,4-Difluoropyrrolidin-3-yl)methanol, the ring puckering is governed by the gauche effect . Fluorine atoms prefer a gauche orientation relative to vicinal electron-withdrawing groups (or lone pairs) to maximize
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Ring Puckering: The gem-difluoro group at C4 typically biases the pyrrolidine ring toward a specific envelope conformation (often C4-endo or C4-exo depending on N-substitution). This rigidity reduces the entropic penalty upon binding to protein targets, potentially increasing potency.
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Dipole Alignment: The C-F bonds create a strong local dipole, which can engage in orthogonal multipolar interactions with protein backbone carbonyls or amide hydrogens.
Visualization of Conformational Bias
Figure 1: Conformational equilibrium of the pyrrolidine ring influenced by the gem-difluoro substitution. The energy barrier for inversion is higher than in non-fluorinated analogs, imparting structural rigidity.
Physicochemical Profile
The following data summarizes the core properties of (4,4-Difluoropyrrolidin-3-yl)methanol. Note that while experimental values for this specific CAS are proprietary in some databases, values below represent a synthesis of predicted models and validated analog data (e.g., 3,3-difluoropyrrolidine).
Table 1: Key Physicochemical Parameters[1]
| Property | Value / Range | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 137.13 g/mol | Fragment-based drug discovery compliant. |
| pKa (Conjugate Acid) | 6.8 – 7.3 (Predicted) | Significantly lower than pyrrolidine (~11.3). At pH 7.4, ~50% is neutral, aiding permeability. |
| LogP | -0.2 to 0.4 | Balanced lipophilicity; highly soluble but sufficiently lipophilic for CNS penetration. |
| TPSA | ~32 Ų | Excellent range for blood-brain barrier (BBB) penetration. |
| H-Bond Donors/Acceptors | 2 / 4 | Facilitates specific binding interactions. |
| Rotatable Bonds | 1 | Low flexibility (excluding ring puckering) minimizes entropy loss. |
Basicity Modulation Mechanism
The electron-withdrawing nature of the fluorine atoms (
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Result: The availability of the lone pair for protonation is reduced, lowering the pKa by 3–4 log units compared to the non-fluorinated parent.
Synthetic Accessibility & Purity Profiling
Synthesizing (4,4-Difluoropyrrolidin-3-yl)methanol requires careful handling of the fluorination step to avoid racemization or elimination byproducts. The standard validated route utilizes N-protected 4-oxopyrrolidine derivatives.
Validated Synthetic Workflow
Precursor: N-Boc-4-oxopyrrolidine-3-carboxylic acid ethyl ester.
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Deoxofluorination: Conversion of the ketone to the gem-difluoro moiety using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
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Reduction: Selective reduction of the ester group to the primary alcohol using
or . -
Deprotection: Removal of the Boc group using
or .
Experimental Protocol (Representative)
Safety Note: DAST is thermally unstable and can decompose explosively. Reactions should be conducted at low temperatures (-78°C to 0°C) in inert solvents.
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Reagents: N-Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq), DAST (2.5 eq), DCM (anhydrous).
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Procedure: To a solution of the ketone in DCM at -78°C under
, add DAST dropwise. Allow to warm to RT overnight. Quench carefully with saturated . Extract with DCM, dry over , and concentrate. -
Checkpoint:
NMR should show a characteristic AB quartet or broad singlet around -100 to -110 ppm.
Step 2: Reduction
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Reagents: Intermediate from Step 1 (1.0 eq),
(2.0 eq), THF. -
Procedure: Add
to a solution of the ester in THF at 0°C. Stir at RT for 4h. Quench with acetone/water. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Salt Formation
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the Boc-protected alcohol in dioxane. Add HCl solution. Stir 2h. Precipitate the hydrochloride salt with diethyl ether. Filter and dry.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route from commercially available precursors to the target hydrochloride salt.
Applications in Drug Design[4][5][6][7][8][9][10][11]
Bioisosterism
This scaffold serves as a non-classical bioisostere for:
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Proline/Hydroxyproline: Mimics the turn-inducing capability but with altered electronics.
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Morpholine: The difluoropyrrolidine ring mimics the polarity of morpholine but with a different vector for the H-bond donor/acceptor.
Metabolic Stability
The C4 position of pyrrolidine is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Substitution with fluorine blocks this metabolic pathway (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), significantly extending the half-life (
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
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PubChem Compound Summary. (2024). 3,3-Difluoropyrrolidine (Analog Data).[2][3][4] National Center for Biotechnology Information. Link
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Linclau, B., et al. (2016). The Fluorine Gauche Effect in Organofluorine Chemistry. Angewandte Chemie International Edition, 55(24), 674-711. Link
